molecular formula C23H22N2O4S B2965485 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole CAS No. 402950-84-9

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2965485
CAS RN: 402950-84-9
M. Wt: 422.5
InChI Key: AUQSTOXOSHRUFZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Analysis

  • Tautomerism Studies : The study of NH-pyrazoles, including structures similar to the specified compound, reveals insights into their tautomerism behavior in both solution and solid state. For instance, certain NH-pyrazoles demonstrate unique tautomerism stabilized by complex hydrogen bonds, as observed through crystallography and NMR spectroscopy (Cornago et al., 2009).

Chemical Reactions and Rearrangements

  • Van Alphen–Hüttel Rearrangement : 3H-Pyrazoles, structurally related to the compound , undergo specific rearrangements when heated in polar solvents. This process involves regioselective migrations and transformations into various pyrazole structures (Vasin et al., 2018).

Ionic Salt Assemblies

  • Formation of Ionic Salts : Research demonstrates that certain pyrazole derivatives can react with acids to form structured ionic salts. These salts exhibit unique architectural features like one-dimensional helical chains and hydrogen bonding patterns, as seen in crystal X-ray diffraction studies (Zheng et al., 2013).

Electronic and Optical Properties

  • Electrochromic Materials : Pyrazoline derivatives, when combined with thiophene units, exhibit promising electrochromic properties. These materials demonstrate significant color changes and high coloration efficiency, which are valuable for NIR electrochromic devices (Zhao et al., 2014).

Fluorescent Chemosensors

  • Metal Ion Detection : Some pyrazoline derivatives serve as effective fluorescent chemosensors for metal ions like Fe3+. These compounds show significant fluorescence quenching in the presence of specific metal ions, which is useful for detection and analysis purposes (Khan, 2020).

Crystallographic and Spectroscopic Studies

  • X-Ray Diffraction and Spectroscopy : Research involving compounds closely related to the specified chemical shows detailed crystallographic and spectroscopic analyses. These studies help in understanding the molecular structure, stability, and intermolecular interactions of pyrazole derivatives (Kumara et al., 2018).

properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-27-19-8-5-4-7-16(19)18-14-17(15-10-11-20(28-2)21(13-15)29-3)24-25(18)23(26)22-9-6-12-30-22/h4-13,18H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQSTOXOSHRUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

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